Coronatine

Übersicht

Beschreibung

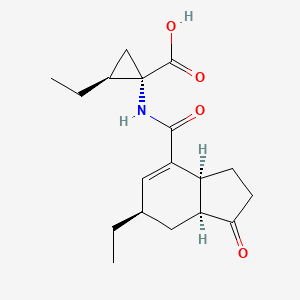

Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae. It plays a significant role in plant-pathogen interactions by mimicking plant hormones and manipulating plant defense mechanisms. Structurally, this compound is composed of two distinct components: coronafacic acid and coronamic acid, which are linked by an amide bond .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Coronatin umfasst mehrere Schritte, beginnend mit der Herstellung von Coronafacinsäure und Coronaminsäure. Coronafacinsäure wird durch eine Reihe von Polyketidsynthasereaktionen synthetisiert, während Coronaminsäure von einem Cyclopropanaminosäurevorläufer abgeleitet ist. Der letzte Schritt beinhaltet die Kupplung dieser beiden Komponenten über eine Amidbindungsbildung unter bestimmten Reaktionsbedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Coronatin beinhaltet typischerweise Fermentationsprozesse unter Verwendung genetisch veränderter Stämme von Pseudomonas syringae. Diese Stämme sind so optimiert, dass sie unter kontrollierten Bedingungen, einschließlich spezifischer Temperatur, pH-Wert und Nährstoffverfügbarkeit, hohe Ausbeuten an Coronatin produzieren .

Analyse Chemischer Reaktionen

Biosynthetic Pathway:

-

CFA Synthesis :

-

CMA Synthesis :

-

Coupling Reaction :

Table 2: Synthetic Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Addition | LDA, THF, −78°C → RT | 75 |

| IMDA Cyclization | Toluene, 150°C, 12 h | 65 |

| Amide Coupling | EDC, HOBt, DMF, RT | 82 |

Biochemical Interactions

Coronatine mimics jasmonoyl-isoleucine (JA-Ile) by binding to the plant receptor COI1, enabling pathogen virulence . Key reactions include:

-

Receptor Binding :

-

ROS Modulation :

Regulatory Effects on Metabolic Pathways

This compound alters host plant metabolism through:

-

Nitrogen Metabolism :

-

Photosynthesis :

Table 3: this compound-Induced Protein Changes Under Heat Stress

| Protein | Function | Expression Change |

|---|---|---|

| Glutamine synthetase 2 | Nitrogen assimilation | ↑ 2.5-fold |

| 30S ribosomal protein S1 | Chlorophyll biosynthesis | ↑ 1.8-fold |

| OsFTSH2 | PSII complex stability | ↑ 2.1-fold |

Wissenschaftliche Forschungsanwendungen

Table 1: Mechanisms of Coronatine Action

Effects on Plant Stress Responses

Research indicates that this compound can enhance plant resilience to abiotic stresses such as heat. A study demonstrated that pretreatment with this compound increased the expression of heat shock proteins and improved photosynthetic performance under heat stress conditions. This resulted in reduced yield loss in crops like wheat .

Table 2: Impact of this compound on Heat Stress in Plants

| Parameter | Control Plants | This compound-Treated Plants | Improvement (%) |

|---|---|---|---|

| Photosynthetic Rate | Baseline | 20.1% higher | 20.1 |

| Chlorophyll Maximum Quantum Yield | Baseline | 15.6% higher | 15.6 |

| Thousand Kernel Weight | Shrivelled | Plump | 8.2 |

Induction of Defense Responses

Interestingly, while this compound is a virulence factor for pathogens, it also plays a role in modulating plant defense responses. It has been shown to induce the expression of certain proteins involved in innate immunity while simultaneously suppressing others that promote defense, suggesting a complex role in balancing growth and defense .

Table 3: this compound-Induced Proteins

| Protein Type | Function | Expression Change Under this compound |

|---|---|---|

| Heat Shock Proteins | Protects against heat stress | Increased |

| Indole Glucosinolates | Defense against herbivores and pathogens | Decreased |

| Pathogenesis-Related Proteins | Involved in cell death during pathogen attack | Variable |

Agricultural Applications

The unique properties of this compound make it a candidate for agricultural applications, particularly in enhancing crop resilience and managing plant diseases. By manipulating this compound levels or using it as a biostimulant, researchers aim to improve crop yield under adverse conditions.

Case Studies

- Wheat Heat Stress Study : In controlled experiments, wheat plants treated with this compound exhibited improved stress tolerance, leading to better yield outcomes compared to untreated controls .

- Tobacco Defense Mechanisms : Another study explored the effects of this compound on tobacco plants, revealing its dual role in promoting growth while also enhancing certain defense-related proteins under pathogen attack .

- Arabidopsis Circadian Regulation : Research showed that this compound has a stronger effect than natural jasmonates on regulating circadian rhythms in Arabidopsis, indicating potential applications in optimizing growth cycles .

Wirkmechanismus

Coronatine exerts its effects by mimicking the plant hormone jasmonic acid. It binds to the COI1 receptor in plants, leading to the activation of jasmonate signaling pathways. This manipulation allows the bacterium to suppress plant defense responses and promote infection. The molecular targets of this compound include various transcription factors and enzymes involved in plant defense .

Vergleich Mit ähnlichen Verbindungen

Coronatin ist einzigartig aufgrund seiner zweikomponentigen Struktur und seiner Fähigkeit, Jasmonsäure zu imitieren. Ähnliche Verbindungen umfassen:

Methylasmonat: Ein Pflanzenhormon mit ähnlichen Signalfunktionen.

Coronafacinsäure: Eine der Komponenten von Coronatin, die auch für sich allein biologische Aktivität besitzt.

Coronaminsäure: Die andere Komponente von Coronatin, die zu seiner Gesamtaktivität beiträgt.

Coronatin zeichnet sich durch seine kombinierte Struktur aus, die seine Fähigkeit verstärkt, die Pflanzenhormonsignalisierung effektiver zu manipulieren als seine einzelnen Komponenten oder andere ähnliche Verbindungen.

Biologische Aktivität

Coronatine is a phytotoxin produced by the bacterial pathogen Pseudomonas syringae, which mimics the plant hormone jasmonic acid (JA). This compound plays a significant role in plant-pathogen interactions, particularly in suppressing plant immunity and facilitating bacterial virulence. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and implications for agricultural practices.

This compound exerts its biological effects primarily through its interaction with plant signaling pathways. It mimics JA, binding to the this compound INSENSITIVE 1 (COI1) receptor, which activates JA signaling pathways. However, this compound also has unique effects that distinguish it from natural jasmonates.

- Inhibition of Stomatal Closure : this compound inhibits stomatal closure induced by abscisic acid (ABA) and flg22, a peptide derived from flagellin. This inhibition is mediated through the suppression of reactive oxygen species (ROS) production by NADPH oxidases in guard cells. Notably, it does not affect stomatal closure induced by salicylic acid (SA), which operates via peroxidases .

- Manipulation of Redox Signaling : Recent studies indicate that this compound manipulates host redox signaling by reducing glutathione levels, a critical antioxidant involved in immune responses. This reduction prevents the activation of NPR1, a master regulator of SA-responsive immune genes, thereby enhancing pathogen virulence .

- Regulation of Gene Expression : this compound activates specific NAC transcription factors (ANAC019, ANAC055, and ANAC072) that inhibit SA accumulation and promote stomatal reopening, facilitating bacterial entry into plant tissues. This action underscores this compound's role in modulating both local and systemic plant defense mechanisms .

Effects on Plant Physiology

This compound's influence extends beyond immune suppression; it also affects various physiological processes in plants:

- Lignin Accumulation : Research has shown that this compound can enhance lignin accumulation in maize, affecting cell wall thickening during internode elongation. This process is crucial for plant structural integrity and resistance to bending .

- Circadian Clock Regulation : this compound has been found to have a stronger effect than natural jasmonates on regulating the circadian clock in Arabidopsis thaliana, suggesting its potential role in synchronizing plant physiological processes with environmental cues .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Stomatal Response Study : A study demonstrated that this compound significantly inhibited stomatal closure in response to ABA and flg22 while failing to do so when SA was applied. This indicates a specific targeting mechanism that allows Pseudomonas syringae to exploit host defenses effectively .

- Virulence Mechanism Investigation : Another investigation revealed that this compound promotes virulence by hijacking host redox signaling pathways. By manipulating glutathione levels, it effectively suppresses immune responses, allowing for enhanced bacterial proliferation within host tissues .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBNISRFNDECK-CZSBRECXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977826 | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62251-96-1 | |

| Record name | Coronatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coronatine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCR4XUE8VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.